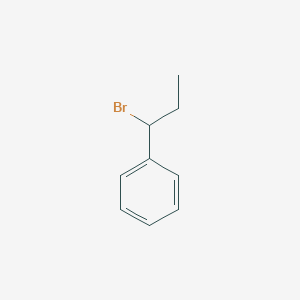

(1-Bromopropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSUFXFSUACKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340192 | |

| Record name | (1-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-36-5 | |

| Record name | (1-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Bromopropyl)benzene chemical properties and structure

An In-Depth Technical Guide to (1-Bromopropyl)benzene: Properties, Synthesis, and Reactivity

Introduction

This compound is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in a wide array of organic syntheses.[1] Its molecular architecture, featuring a benzene ring connected to a propyl chain with a bromine atom at the benzylic position, bestows upon it a unique reactivity profile that is highly valued in the fields of medicinal chemistry and materials science.[1] The bromine atom's placement on the carbon directly attached to the aromatic ring is paramount, as it significantly influences the compound's chemical behavior, making it an excellent substrate for nucleophilic substitution and elimination reactions.[1]

A key structural characteristic of this compound is the presence of a chiral center at the benzylic carbon. This gives rise to two enantiomers, (S)-(+)-(1-Bromopropyl)benzene and (R)-(-)-(1-Bromopropyl)benzene, whose stereochemistry can be critical in the synthesis of stereospecific target molecules.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and characteristic reactivity of this compound, offering a technical resource for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Br | [1][3][4] |

| Molecular Weight | 199.09 g/mol | [1][3][4] |

| IUPAC Name | 1-bromopropylbenzene | [1][4][5] |

| CAS Number | 2114-36-5 | [1][3][4] |

| Physical Form | Liquid | [1][5][6] |

| Density | ~1.3 g/cm³ | [3][5] |

| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | [3] |

| Flash Point | 92.5 ± 6.0 °C | [3] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [6] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is foundational to its reactivity. The phenyl group, the propyl chain, and the bromine atom at the benzylic position create a molecule susceptible to specific transformations.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals for the different proton environments. Aromatic protons typically appear in the 7.2-7.5 ppm region. The benzylic methine proton (CH-Br) is expected to resonate further downfield, coupled to the adjacent methylene protons. The methylene (-CH₂-) and methyl (-CH₃) protons of the propyl group will appear as distinct multiplets in the aliphatic region of the spectrum.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands. Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears in the 2800-3000 cm⁻¹ range.[7] The C-Br bond also gives rise to a characteristic absorption in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometric analysis shows a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A common fragmentation pattern involves the loss of the bromine atom to form a stable benzylic carbocation, which often corresponds to the base peak in the spectrum.[7]

Synthesis of this compound

This compound can be synthesized through several routes. A prevalent and reliable method involves a two-step sequence starting from 1-phenylpropan-1-one, which avoids the potential for rearrangement that can occur with direct Friedel-Crafts alkylation.[1][8][9] The process involves the reduction of the ketone to an alcohol, followed by bromination.

Experimental Protocol: Two-Step Synthesis from 1-Phenylpropan-1-one

Step 1: Reduction of 1-Phenylpropan-1-one to 1-Phenylpropan-1-ol

-

Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpropan-1-one in methanol or ethanol at room temperature.[1]

-

Reduction : Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄) portion-wise to control the exothermic reaction.[1]

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup : Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylpropan-1-ol.

Step 2: Bromination of 1-Phenylpropan-1-ol

-

Setup : Place the crude 1-phenylpropan-1-ol into a round-bottom flask.

-

Bromination : Cool the alcohol in an ice bath (0 °C). Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[1]

-

Reaction : Allow the reaction to proceed, typically with stirring, letting it slowly warm to room temperature.

-

Purification : After the reaction is complete, perform an aqueous workup to remove inorganic byproducts. The resulting crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.

Caption: Two-step synthesis of this compound from 1-phenylpropan-1-one.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond at the benzylic position. The phenyl group stabilizes the adjacent carbocation or radical intermediates, facilitating a variety of transformations.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making this compound highly susceptible to nucleophilic substitution reactions. Depending on the nucleophile, solvent, and reaction conditions, the mechanism can proceed via an Sₙ1 or Sₙ2 pathway. The formation of a resonance-stabilized benzylic carbocation favors the Sₙ1 mechanism, particularly with weak nucleophiles in polar protic solvents.[10][11]

This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for synthesizing more complex molecules. For example, reaction with cyanide yields a nitrile, which can be further hydrolyzed to a carboxylic acid, while reaction with amines yields substituted aniline derivatives.

Caption: General pathway for nucleophilic substitution of this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form 1-phenylpropene. This reaction pathway competes with nucleophilic substitution and is favored by high temperatures and sterically hindered bases.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Precautions : Handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid breathing vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere is recommended.[6]

References

-

This compound | CAS#:2114-36-5. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound | C9H11Br | CID 562384. (n.d.). PubChem. Retrieved from [Link]

-

[(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). American Elements. Retrieved from [Link]

-

Devise a synthesis to prepare this compound. (2024). Chegg.com. Retrieved from [Link]

-

This compound (C9H11Br). (n.d.). PubChemLite. Retrieved from [Link]

-

Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Addition of HBr to 1-phenylpropene yields only this compound. (n.d.). Filo. Retrieved from [Link]

-

Addition of HBr to 1-phenylpropene yields only this compound. (2023). Brainly.com. Retrieved from [Link]

Sources

- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]

- 2. [(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]

- 4. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 2114-36-5 [sigmaaldrich.com]

- 7. Buy 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 [smolecule.com]

- 8. Solved Devise a synthesis to prepare this compound | Chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]

- 11. brainly.com [brainly.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

(1-Bromopropyl)benzene CAS number and molecular formula

An In-Depth Technical Guide to (1-Bromopropyl)benzene: Synthesis, Properties, and Applications in Modern Research

Authored by: A Senior Application Scientist

This compound , a halogenated aromatic hydrocarbon, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural combination of a phenyl group and a reactive benzylic bromide makes it a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound is characterized by the following identifiers and physicochemical properties:

| Identifier | Value | Source(s) |

| CAS Number | 2114-36-5 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [3][4][5] |

| Molecular Weight | 199.09 g/mol | [3][5] |

| IUPAC Name | 1-bromopropylbenzene | |

| Synonyms | (α-Bromopropyl)benzene, 1-Bromo-1-phenylpropane, 1-Phenylpropyl bromide | [6] |

| Appearance | Liquid | [3] |

| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | |

| Flash Point | 92.5 ± 6.0 °C |

A crucial structural aspect of this compound is the presence of a chiral center at the carbon atom bonded to both the bromine atom and the phenyl group. This results in the existence of two enantiomers: (R)-(1-bromopropyl)benzene and (S)-(1-bromopropyl)benzene.[3] This chirality is of significant interest in stereoselective synthesis, a cornerstone of modern drug development.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired purity, scale, and the stereochemical outcome.

Radical Bromination of n-Propylbenzene

A common and direct method for the synthesis of this compound is the free radical bromination of n-propylbenzene at the benzylic position. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, in an inert solvent like carbon tetrachloride (CCl₄).[3]

The reaction proceeds via a free radical chain mechanism, where the stability of the benzylic radical intermediate is the driving force for the high regioselectivity of this transformation.

Experimental Protocol: Radical Bromination

-

To a solution of n-propylbenzene in anhydrous carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Caption: Workflow for the synthesis of this compound via radical bromination.

Electrophilic Addition to 1-Phenylpropene

Another efficient route involves the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropene.[7][8][9] This reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, leading to the formation of a highly stabilized benzylic carbocation. Subsequent attack by the bromide ion yields the desired product. The resonance stabilization of the benzylic carbocation intermediate is the key factor for the high regioselectivity of this reaction, exclusively forming this compound.[7][9]

Caption: Mechanism of electrophilic addition of HBr to 1-phenylpropene.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lability of the bromine atom at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ1 and Sₙ2 reactions with a variety of nucleophiles. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Due to the formation of a stable benzylic carbocation, Sₙ1 reactions are often favored, particularly with weak nucleophiles in polar protic solvents.[10]

This reactivity is harnessed in the synthesis of a wide range of derivatives, including ethers, esters, amines, and alkylated compounds, which are valuable intermediates in the preparation of more complex target molecules.

Role in Drug Development and Medicinal Chemistry

As a versatile building block, this compound and its isomers are utilized in the synthesis of various pharmaceutical agents. While direct applications are proprietary, its structural motif is incorporated into molecules designed for various therapeutic targets. The related compound, (3-bromopropyl)benzene, is a known intermediate in the synthesis of potential antimicrobial agents and other therapeutics, highlighting the importance of the bromopropylbenzene scaffold in medicinal chemistry.[11] Furthermore, this compound is available as a reference standard for analytical development and quality control in the pharmaceutical industry.[12]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[13]

-

Avoid breathing mist, vapors, or spray.[13]

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Store in a well-ventilated place and keep the container tightly closed.[13]

-

Always consult the Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹³C NMR Spectroscopy: Data available in chemical databases.[6]

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom.[1][6]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic propyl chain (around 2800-3000 cm⁻¹) are expected.[1]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important chemical intermediate.

References

- 1. Buy 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 [smolecule.com]

- 2. Solved Devise a synthesis to prepare this compound | Chegg.com [chegg.com]

- 3. This compound | 2114-36-5 | Benchchem [benchchem.com]

- 4. PubChemLite - this compound (C9H11Br) [pubchemlite.lcsb.uni.lu]

- 5. americanelements.com [americanelements.com]

- 6. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]

- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. brainly.com [brainly.com]

- 10. Solved Học CH,Co? (5)-(1-bromopropyl)benzene | Chegg.com [chegg.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound (1-Phenylpropyl Bromide) [lgcstandards.com]

- 13. fishersci.com [fishersci.com]

Synthesis of (1-Bromopropyl)benzene from Propylbenzene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of (1-Bromopropyl)benzene via the free-radical bromination of propylbenzene. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough understanding of benzylic halogenation.

Introduction and Significance

The selective functionalization of alkyl side chains on aromatic rings is a cornerstone of modern organic synthesis. This compound is a valuable synthetic intermediate, featuring a reactive benzylic bromide that can readily participate in a variety of nucleophilic substitution and elimination reactions. This makes it a key building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.

The conversion of propylbenzene to this compound is a classic example of benzylic bromination. This reaction selectively targets the hydrogen atoms on the carbon directly attached to the benzene ring (the benzylic position).[1][2] This selectivity is attributed to the unique stability of the benzylic radical intermediate formed during the reaction.[1][3] While elemental bromine can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the benzene ring.[3][4]

The Mechanism of Benzylic Bromination

The bromination of the benzylic position of propylbenzene proceeds through a free-radical chain reaction mechanism.[5][6][7] This process is typically initiated by heat or UV light and involves three key stages: initiation, propagation, and termination. The use of N-Bromosuccinimide (NBS) is crucial for maintaining a low concentration of molecular bromine (Br₂) and bromine radicals (Br•), which favors the desired benzylic substitution over addition reactions to the aromatic ring.[4]

The Role of N-Bromosuccinimide (NBS)

NBS serves as a stable, crystalline solid that is easier and safer to handle than liquid bromine.[4][8] In the presence of a radical initiator or light, and trace amounts of HBr, NBS slowly generates molecular bromine. This Br₂ is then homolytically cleaved to produce the bromine radicals necessary for the chain reaction.

Reaction Stages

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or the Br-Br bond in the small amount of Br₂ present, to form initial radicals.[7][9]

Propagation: This is a two-step cycle that forms the product and regenerates the radical species.

-

Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from the benzylic position of propylbenzene. This is the rate-determining step and occurs at this position because the resulting benzylic radical is significantly stabilized by resonance. The unpaired electron is delocalized over the benzene ring, lowering the energy of the intermediate.[1][3]

-

Halogenation: The resonance-stabilized benzylic radical reacts with a molecule of Br₂ (generated from NBS) to form the product, this compound, and a new bromine radical (Br•). This new radical can then participate in another cycle of propagation.[3][7]

Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as two bromine radicals forming Br₂, a bromine radical and a benzylic radical combining, or two benzylic radicals coupling.

The high selectivity for the benzylic position is a direct consequence of the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the propyl chain, due to the resonance stabilization of the resulting radical.[2]

Experimental Protocol

This section provides a representative laboratory procedure for the synthesis of this compound.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with all necessary safety precautions in place.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Propylbenzene | C₉H₁₂ | 120.19 | 103-65-1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 |

| Sodium Bicarbonate (aq, sat.) | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Note: Due to its toxicity and environmental hazards, Carbon Tetrachloride is often replaced with safer solvents like cyclohexane or acetonitrile. The choice of solvent can influence reaction rates and yields.

Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Charging the Flask: To the flask, add propylbenzene (1.0 eq), N-Bromosuccinimide (1.05 eq), and the radical initiator AIBN (0.02 eq). Add the anhydrous solvent (e.g., CCl₄, ~2-3 mL per mmol of propylbenzene).

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent, e.g., ~77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is typically complete within 1-3 hours. During the reaction, the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface.

-

Work-up:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The succinimide byproduct will precipitate. Remove it by vacuum filtration and wash the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual HBr) and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound (Molar Mass: 199.09 g/mol ) can be confirmed using standard analytical techniques.[10][11][12][13]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic methine proton (triplet, ~5.0 ppm), the methylene protons (multiplet, ~2.1-2.3 ppm), and the terminal methyl protons (triplet, ~1.0 ppm).[14] |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon bearing the bromine (~50-60 ppm), and the aliphatic carbons of the propyl chain. |

| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).[14] |

| Mass Spectrometry | The molecular ion peak (M+) will show a characteristic isotope pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). A common fragment would be the loss of the bromine atom to give a stable benzylic carbocation.[14] |

Safety and Handling

The synthesis of this compound involves several hazardous materials that require strict safety protocols.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator, an irritant, and harmful if swallowed.[15][16] It can cause severe skin burns and eye damage.[15][17] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Pure NBS is white; if it has a yellow or brown color, it has started to decompose, releasing bromine, and should be recrystallized before use.[8] Store NBS in a cool, dry, dark place.[15]

-

Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. It should be used exclusively in a well-ventilated fume hood. Safer alternatives should be considered whenever possible.

-

Propylbenzene: This is a flammable liquid. Keep away from ignition sources.

-

AIBN: This radical initiator can decompose violently if heated without a solvent. It should be stored under refrigeration.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[15][16][17][18] An appropriate fire extinguisher (e.g., CO₂, dry chemical) should be readily available.

References

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Chemist Nate. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. Retrieved from [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Quora. (2019, June 19). What is bromination of propylbenzene?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Joseph Lauher. (2020, September 1). Synthesis of p-Bromopropylbenzene. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). [(1S)-1-bromopropyl]benzene. Retrieved from [Link]

-

Pearson+. (n.d.). Show the major products of free-radical bromination of the given compound below. Retrieved from [Link]

- Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.

-

Michael S. Leonard. (2013, November 17). Benzylic Bromination. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Br). Retrieved from [Link]

-

Chegg.com. (2024, April 26). Solved Devise a synthesis to prepare this compound. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Reddit. (2022, April 28). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 4.1.9: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H11Br) [pubchemlite.lcsb.uni.lu]

- 13. americanelements.com [americanelements.com]

- 14. Buy 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 [smolecule.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Mechanism of Benzylic Bromination of n-Propylbenzene

This guide provides a comprehensive examination of the free-radical benzylic bromination of n-propylbenzene, a cornerstone reaction in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing the reaction's high regioselectivity, the intricacies of its free-radical chain mechanism, and practical considerations for its successful execution in a laboratory setting.

Introduction: The Strategic Importance of Benzylic Functionalization

The benzylic position, the carbon atom directly attached to an aromatic ring, possesses unique reactivity that makes it a prime target for synthetic modification. Functionalization at this site provides a powerful entry point for the elaboration of alkylbenzene side chains, a common structural motif in pharmaceuticals and advanced materials. Benzylic bromination, in particular, transforms a relatively inert C-H bond into a versatile C-Br bond, which can subsequently participate in a wide array of nucleophilic substitution and elimination reactions.

This guide focuses on the reaction of n-propylbenzene with N-Bromosuccinimide (NBS) in the presence of a radical initiator. This method is highly valued for its exceptional selectivity, favoring bromination exclusively at the benzylic position over all other carbons on the alkyl chain and the aromatic ring itself. Understanding the mechanism is paramount to controlling the reaction and leveraging its synthetic potential.

The Principle of Regioselectivity: Stability of the Benzylic Radical

The remarkable selectivity of this reaction is dictated by the thermodynamic stability of the radical intermediate formed during the rate-determining step. The reaction proceeds via a free-radical pathway, and the abstraction of a hydrogen atom can theoretically occur at any of the C-H bonds in n-propylbenzene. However, the bond dissociation energies (BDE) reveal a significant preference.

Benzylic C-H bonds are considerably weaker than typical primary or secondary alkyl C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is significantly stabilized by resonance. The unpaired electron in the p-orbital of the benzylic carbon can delocalize into the π-system of the adjacent aromatic ring, spreading the radical character across the ortho and para positions. This delocalization drastically lowers the energy of the benzylic radical intermediate compared to the primary or secondary radicals that would form from hydrogen abstraction elsewhere on the propyl chain.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability |

| Primary (CH3-H) | ~100 | Least Stable |

| Secondary (R2CH-H) | ~96 | More Stable |

| Benzylic (PhCH(R)-H) | ~90 | Most Stable (Resonance) |

This energy difference ensures that the bromine radical, a selective electrophile, will preferentially abstract a benzylic hydrogen, setting the stage for bromination to occur exclusively at that site.

The Free-Radical Chain Mechanism

Benzylic bromination using NBS proceeds through a classic free-radical chain reaction, which can be broken down into three distinct stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon gentle heating. This generates two initial radicals and a molecule of nitrogen gas (in the case of AIBN). A small trace of molecular bromine (Br₂), either present as an impurity in the NBS or generated in situ, is then cleaved by an initiator radical to produce the crucial bromine radical (Br•) that starts the propagation cycle.

Propagation

This is the self-sustaining cycle where the product is formed.

-

Step 1: Hydrogen Abstraction. A bromine radical (Br•) abstracts one of the two hydrogen atoms from the benzylic carbon of n-propylbenzene. This is the rate-determining step and its selectivity is governed by the formation of the most stable radical. The result is the formation of hydrogen bromide (HBr) and the resonance-stabilized 1-phenylpropyl radical.

-

Step 2: Bromine Transfer. The newly formed 1-phenylpropyl radical reacts with a molecule of Br₂. This Br₂ is generated in a controlled, low concentration via the reaction of HBr (from Step 1) with the NBS reservoir. This reaction forms the final product, (1-bromopropyl)benzene, and regenerates a bromine radical (Br•), which can then cycle back to Step 1, continuing the chain reaction.

Termination

The chain reaction is terminated when any two radical species combine, removing the reactive radicals from the cycle. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a 1-phenylpropyl radical. Since the concentration of radicals is kept very low, termination steps are infrequent compared to the propagation steps.

Caption: Experimental workflow for benzylic bromination.

Conclusion

The benzylic bromination of n-propylbenzene with N-Bromosuccinimide is a highly selective and synthetically useful transformation. Its mechanism is a textbook example of a free-radical chain reaction where the regiochemical outcome is decisively controlled by the superior stability of the resonance-delocalized benzylic radical intermediate. By carefully controlling reaction conditions and using NBS to maintain a low concentration of molecular bromine, chemists can efficiently install a bromine atom at the benzylic position, paving the way for further synthetic manipulations. This deep mechanistic understanding is crucial for troubleshooting, optimization, and the rational design of synthetic routes in research and development.

References

-

Wohl, A., & Ziegler, K. (1919). Die Bromierung ungesättigter Verbindungen mit N-Brom-acetamid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-59. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

-

LibreTexts Chemistry. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Master Organic Chemistry. (2018). Reactions at the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

University of Calgary. (n.d.). Chapter 11: Halogenation of alkyl benzenes. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

-

Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-273. [Link]

Spectroscopic Profile of (1-Bromopropyl)benzene: A Comprehensive Technical Guide

Introduction

(1-Bromopropyl)benzene is a halogenated aromatic compound with significant applications in organic synthesis, serving as a key intermediate in the formation of various pharmaceuticals and specialty chemicals. Its reactivity is largely dictated by the presence of the bromine atom on the benzylic position, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior and ensuring its purity in developmental pipelines. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a definitive reference for its structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features to build a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, acquired at 90 MHz in CDCl₃, reveals the distinct electronic environments of its eleven protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 7.33 | Multiplet | - | 5H |

| H-b | 5.03 | Triplet | 7.8 | 1H |

| H-c | 2.20 | Multiplet | - | 2H |

| H-d | 1.02 | Triplet | 7.3 | 3H |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-a): The complex multiplet observed at 7.33 ppm corresponds to the five protons of the phenyl group. The overlapping signals are a consequence of the similar electronic environments of the ortho, meta, and para protons.

-

Benzylic Proton (H-b): The proton attached to the carbon bearing the bromine atom (the benzylic position) appears as a triplet at 5.03 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The triplet multiplicity arises from the coupling with the two neighboring methylene protons (H-c), following the n+1 rule (2+1=3).

-

Methylene Protons (H-c): The two protons of the methylene group are observed as a multiplet centered at 2.20 ppm. This complex splitting pattern is a result of coupling to both the benzylic proton (H-b) and the methyl protons (H-d).

-

Methyl Protons (H-d): The three protons of the terminal methyl group resonate as a triplet at 1.02 ppm. This upfield shift is characteristic of alkyl protons. The triplet splitting is due to coupling with the adjacent methylene protons (H-c) (2+1=3).

The integration values of 5:1:2:3 for the aromatic, benzylic, methylene, and methyl protons, respectively, are consistent with the molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 300-500 MHz NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to enhance the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum, recorded at 22.49 MHz in CDCl₃, provides a count of the unique carbon environments and information about their hybridization.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-ipso | 141.69 |

| C-para | 128.52 |

| C-ortho | 128.42 |

| C-meta | 127.35 |

| C-benzylic | 58.11 |

| C-methylene | 34.19 |

| C-methyl | 12.01 |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: Four distinct signals are observed in the aromatic region (120-145 ppm). The signal at 141.69 ppm is assigned to the ipso-carbon (the carbon directly attached to the propyl chain), which is deshielded due to the substituent effect. The signals at 128.52, 128.42, and 127.35 ppm correspond to the para, ortho, and meta carbons of the phenyl ring, respectively. The near-equivalence of the ortho and meta carbons results in closely spaced signals.

-

Aliphatic Carbons: The benzylic carbon, directly bonded to the bromine atom, appears at 58.11 ppm. Its downfield shift is a direct consequence of the electronegativity of bromine. The methylene and methyl carbons resonate at 34.19 ppm and 12.01 ppm, respectively, which are typical chemical shifts for sp³ hybridized carbons in an alkyl chain.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃ with TMS.

-

Instrument Setup: Use a spectrometer with a carbon-observe probe.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the chemical shifts to the central peak of the CDCl₃ triplet at 77.16 ppm, which is then referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. The IR spectrum of this compound, acquired as a liquid film, exhibits several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3088, 3065, 3032 | C-H stretch | Aromatic |

| 2970, 2936, 2878 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1603, 1495, 1454 | C=C stretch | Aromatic Ring |

| 768, 698 | C-H bend (out-of-plane) | Monosubstituted Benzene |

| 621 | C-Br stretch | Alkyl Halide |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: The absorptions above 3000 cm⁻¹ (3088, 3065, 3032 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic ring.

-

Aliphatic C-H Stretching: The bands below 3000 cm⁻¹ (2970, 2936, 2878 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the propyl chain.

-

Aromatic C=C Stretching: The sharp peaks at 1603, 1495, and 1454 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

Monosubstituted Benzene Bending: The strong absorptions at 768 and 698 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

-

C-Br Stretching: The absorption at 621 cm⁻¹ falls within the expected range for a C-Br stretching vibration, confirming the presence of the alkyl bromide functionality.

Experimental Protocol for IR Spectroscopy (Liquid Film):

-

Sample Preparation: Place a single drop of neat this compound liquid between two polished salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample-containing plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation pattern.

Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Significance |

| 198/200 | [C₉H₁₁Br]⁺˙ | Molecular Ion (M⁺˙, M+2⁺˙) |

| 119 | [C₉H₁₁]⁺ | Loss of ·Br |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic pair of molecular ion peaks at m/z 198 and 200, with approximately equal intensity. This is a definitive indicator of a monobrominated compound.

-

Loss of Bromine Radical: The base peak at m/z 119 corresponds to the loss of a bromine radical from the molecular ion. This fragmentation is highly favorable due to the stability of the resulting secondary benzylic carbocation.

-

Tropylium Ion: The prominent peak at m/z 91 is attributed to the formation of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment in the mass spectra of compounds containing a benzyl group. This is formed via rearrangement and loss of an ethyl radical from the [M-Br]⁺ fragment.

Logical Fragmentation Pathway:

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry not only establishes the molecular weight but also reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

SDBS Compound Information for this compound (CAS 2114-36-5). Spectral Database for Organic Compounds. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (1-Bromopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Bromopropyl)benzene in Organic Synthesis

This compound, a halogenated aromatic hydrocarbon, is a key intermediate in organic synthesis.[1] Its molecular structure, featuring a benzene ring attached to a propyl chain with a bromine atom at the benzylic position, imparts a high degree of reactivity, making it a versatile building block for more complex molecules.[1] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution, allowing for a wide range of chemical transformations. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its safe handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of these critical parameters and the experimental methodologies for their determination.

Core Physical Properties of this compound

The precise physical properties of a compound are crucial for its identification, purification, and process scale-up. The boiling point is indicative of the substance's volatility and is a key parameter for purification by distillation. Density is essential for mass-to-volume conversions and for understanding the compound's physical behavior in mixtures and reactions.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 215.5 ± 9.0 °C | 760 mmHg | [2][3][4] |

| Density | 1.303 g/cm³ (or 1.3 ± 0.1 g/cm³) | Standard Temperature and Pressure (STP) | [2][3][4] |

| Molecular Formula | C₉H₁₁Br | [1][2][3][4][5] | |

| Molecular Weight | 199.09 g/mol | [1][2][3][6] | |

| Appearance | Liquid | [2][5] | |

| CAS Number | 2114-36-5 | [3][4][7][8] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10][11] This physical constant is a primary indicator of a substance's purity. For this compound, a relatively high-boiling liquid, accurate determination is crucial for purification via distillation.

Causality Behind the Experimental Choices

The chosen method for boiling point determination often depends on the sample quantity and the required accuracy. The capillary method (Thiele tube or similar apparatus) is a common and reliable technique for small-scale determinations.[9][12] The principle relies on trapping the vapor of the heated liquid in an inverted capillary tube. As the liquid is heated, the trapped air expands and escapes. When the external pressure equals the vapor pressure of the liquid, a continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.[9] Slow and uniform heating is critical to ensure thermal equilibrium between the liquid, vapor, and the thermometer, leading to an accurate reading.[9]

Step-by-Step Protocol for Boiling Point Determination

-

Apparatus Setup : A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9][12]

-

Heating : The fusion tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil) or an aluminum block.[9][12]

-

Observation : The apparatus is heated slowly and steadily.[9] The temperature is carefully monitored.

-

Boiling Point Identification : The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9]

-

Confirmation : To confirm the boiling point, the heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is also noted. This should be very close to the boiling point observed during heating.

Caption: Experimental workflow for the determination of the boiling point of this compound.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[13] It is an intensive property, meaning it does not depend on the amount of substance present, making it a useful characteristic for substance identification and purity assessment.

Causality Behind the Experimental Choices

The determination of the density of a liquid like this compound requires accurate measurements of both its mass and volume.[14] A pycnometer or a volumetric flask is typically used to ensure a precise volume measurement.[13] An analytical balance is essential for obtaining an accurate mass measurement. The procedure involves measuring the mass of a known volume of the liquid. To ensure accuracy, the equipment must be clean and dry, and the temperature of the liquid should be recorded, as density is temperature-dependent.

Step-by-Step Protocol for Density Determination

-

Tare the Pycnometer : A clean, dry pycnometer (or volumetric flask) of a known volume is weighed accurately on an analytical balance.

-

Fill with Sample : The pycnometer is carefully filled with this compound up to the calibration mark, ensuring there are no air bubbles.

-

Weigh the Filled Pycnometer : The pycnometer containing the sample is weighed again to determine the mass of the liquid.

-

Calculate Density : The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Caption: Workflow for the experimental determination of the density of this compound.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its effective use in research and development. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of these properties, ensuring the integrity of experimental work and the safety of laboratory personnel. Adherence to these protocols will enable scientists to confidently utilize this versatile reagent in the synthesis of novel compounds.

References

-

This compound | AMERICAN ELEMENTS ®. [Link]

-

This compound | CAS#:2114-36-5 | Chemsrc. [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]

-

CAS No.2114-36-5,1-bromopropylbenzene Suppliers - LookChem. [Link]

-

This compound, min 95%, 1 gram. [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

-

This compound | C9H11Br | CID 562384 - PubChem. [Link]

-

Organic Chemistry LABORATORY. [Link]

-

Experiment 1 - Density, Measurement, & Error. [Link]

Sources

- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]

- 4. CAS No.2114-36-5,1-bromopropylbenzene Suppliers [lookchem.com]

- 5. Benzene, (1-bromopropyl)- | CymitQuimica [cymitquimica.com]

- 6. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound (1-Phenylpropyl Bromide) [lgcstandards.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. chm.uri.edu [chm.uri.edu]

The Solubility Profile of (1-Bromopropyl)benzene: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of (1-Bromopropyl)benzene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the intermolecular forces governing solubility, thereby empowering informed solvent selection for synthesis, purification, and formulation.

Introduction: Understanding the Molecular Landscape of this compound

This compound is an organic compound with the chemical formula C₉H₁₁Br.[1][2][3] Its structure, featuring a benzene ring attached to a brominated propyl chain, imparts a unique combination of polarity and non-polarity that dictates its interactions with various solvents. The presence of the bromine atom introduces a dipole moment, while the phenyl and propyl groups contribute to its non-polar character. A key physicochemical parameter influencing its solubility is the logarithm of the octanol-water partition coefficient (LogP), which is estimated to be 3.80, indicating a significant preference for lipophilic environments over aqueous ones.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [1][2][3] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| Appearance | Liquid | [3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | [1] |

| LogP | 3.80 | [1] |

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent can be predicted by comparing their respective polarities, hydrogen bonding capabilities, and dispersion forces.

As a haloalkane derivative, this compound is generally expected to be soluble in a wide array of organic solvents. The energy required to break the intermolecular attractions between this compound molecules and between solvent molecules is compensated by the formation of new attractions between the solute and solvent molecules.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its solubility based on the physicochemical properties of the compound and various solvents. The following table provides a qualitative prediction of solubility, categorized by solvent class.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Class | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Non-polar | Very Low | None | High | Dominant van der Waals forces in both solute and solvent. |

| Toluene | Non-polar (Aromatic) | Low | None | Very High | Similar aromatic character and dispersion forces. |

| Diethyl Ether | Polar Aprotic | Low | Acceptor | High | Favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Medium | None | Very High | Strong dipole-dipole and dispersion forces. |

| Ethyl Acetate | Polar Aprotic | Medium | Acceptor | High | Good balance of polar and non-polar characteristics. |

| Acetone | Polar Aprotic | High | Acceptor | High | Strong dipole-dipole interactions. |

| Isopropanol | Polar Protic | High | Donor & Acceptor | Moderate to High | Potential for some hydrogen bonding, but dominated by polar and non-polar interactions. |

| Ethanol | Polar Protic | High | Donor & Acceptor | Moderate | The high polarity and extensive hydrogen bonding of ethanol may be slightly less compatible with the largely non-polar solute. |

| Methanol | Polar Protic | Very High | Donor & Acceptor | Moderate | Similar to ethanol, the strong hydrogen bonding network of methanol may limit miscibility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Acceptor | Very High | DMSO is a powerful, highly polar aprotic solvent known to dissolve a wide range of organic compounds.[5][6] Benzene is miscible with DMSO, suggesting good solubility for its derivatives.[7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

Experimental Determination of Solubility: A Practical Workflow

To obtain precise quantitative solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials for sample analysis

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer) using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets of the solute.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated GC-FID or HPLC-UV method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.

-

Data Interpretation

The concentration determined from the analysis represents the equilibrium solubility of this compound in the specific solvent at the given temperature. This process should be repeated for each solvent of interest.

Visualizing the Solubility Relationship

The relationship between solvent properties and the predicted solubility of this compound can be visualized to provide a clearer understanding of the governing principles.

Caption: Predicted solubility of this compound based on solvent class.

Safety and Handling Considerations

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

The organic solvents discussed in this guide also present their own hazards, ranging from flammability to toxicity. Always consult the Safety Data Sheet (SDS) for each solvent before use and adhere to all institutional safety protocols.

Conclusion

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions regarding solvent selection for various applications. While theoretical predictions offer a strong starting point, experimental verification is paramount for obtaining precise solubility data critical for process development and optimization.

References

-

This compound | CAS#:2114-36-5 | Chemsrc. (n.d.). Retrieved December 11, 2023, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved December 11, 2023, from [Link]

-

This compound (C9H11Br) - PubChemLite. (n.d.). Retrieved December 11, 2023, from [Link]

-

This compound | C9H11Br | CID 562384 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved December 11, 2023, from [Link]

-

This compound | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved December 11, 2023, from [Link]

-

Chemical Properties of Benzene, (2-bromopropyl)- (CAS 2114-39-8) - Cheméo. (n.d.). Retrieved December 11, 2023, from [Link]

-

[(1R)-1-bromopropyl]benzene | C9H11Br | CID 52376372 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved December 11, 2023, from [Link]

-

Bromobenzene - Solubility of Things. (n.d.). Retrieved December 11, 2023, from [Link]

-

[(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved December 11, 2023, from [Link]

-

Benzene, (2-bromopropyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 11, 2023, from [Link]

-

CAS No.2114-36-5,1-bromopropylbenzene Suppliers - LookChem. (n.d.). Retrieved December 11, 2023, from [Link]

-

2114-36-5 | this compound - BoronPharm. (n.d.). Retrieved December 11, 2023, from [Link]

-

DMSO - gChem Global. (n.d.). Retrieved December 11, 2023, from [Link]

Sources

- 1. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]

- 2. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, (1-bromopropyl)- | CymitQuimica [cymitquimica.com]

- 4. This compound | 2114-36-5 [sigmaaldrich.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Electrophilic Addition of HBr to 1-Phenylpropene

This guide provides a comprehensive technical overview of the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropene, a cornerstone reaction in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of the underlying mechanisms, experimental considerations, and product outcomes of this classic transformation. This document delves into both the ionic (Markovnikov) and free-radical (anti-Markovnikov) addition pathways, offering field-proven insights into achieving high selectivity and yield.

Introduction: The Significance of Hydrobromination

The addition of hydrogen halides to alkenes is a fundamental reaction for the synthesis of alkyl halides, which are versatile intermediates in the construction of more complex molecular architectures. 1-Phenylpropene, with its electronically distinct double bond influenced by the adjacent phenyl group, presents an excellent model system to explore the nuances of regioselectivity and stereochemistry in electrophilic additions. Understanding the factors that govern the outcome of the reaction between HBr and 1-phenylpropene is crucial for the strategic design of synthetic routes in pharmaceutical and materials science.

This guide will dissect the two primary mechanistic pathways for the addition of HBr to 1-phenylpropene: the polar, ionic mechanism that adheres to Markovnikov's rule, and the free-radical chain reaction that leads to the anti-Markovnikov product. Each pathway is dictated by the reaction conditions, specifically the presence or absence of radical initiators.

The Markovnikov Addition: An Ionic Pathway to 1-Bromo-1-phenylpropane

In the absence of peroxides or UV light, the reaction of HBr with 1-phenylpropene proceeds through an electrophilic addition mechanism, yielding 1-bromo-1-phenylpropane as the major product.[1][2][3] This outcome is a direct consequence of Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that is already bonded to the greater number of hydrogen atoms.

The Underlying Mechanism: Stabilization of the Benzylic Carbocation

The regioselectivity of the Markovnikov addition is dictated by the formation of the more stable carbocation intermediate.[1] The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HBr. This can, in principle, form two possible carbocations.

-

Pathway A: Formation of a Benzylic Carbocation: Protonation of the terminal carbon of the double bond (C2) leads to the formation of a secondary benzylic carbocation at the carbon adjacent to the phenyl ring (C1). This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring.

-

Pathway B: Formation of a Secondary Carbocation: Protonation of the carbon adjacent to the phenyl ring (C1) would result in a secondary carbocation at C2. This carbocation lacks the resonance stabilization afforded by the phenyl group.

Due to the superior stability of the benzylic carbocation, Pathway A is the overwhelmingly favored route.[1] The subsequent nucleophilic attack by the bromide ion on this planar carbocation proceeds rapidly to form the final product, 1-bromo-1-phenylpropane.

Diagram of the Markovnikov Addition Mechanism

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Brominated Propylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a comprehensive exploration of the IUPAC nomenclature for the various isomers of brominated propylbenzene. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles governing the naming of these structures, thereby facilitating clear and accurate discourse within the scientific community. The guide will deconstruct the nomenclature of isomers arising from the substitution pattern on the benzene ring and the structure of the propyl group itself, supported by detailed examples and visual aids.

Introduction: The Imperative for Precision in Chemical Nomenclature

In the intricate landscape of organic chemistry, isomerism presents a fundamental challenge and opportunity. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate and unequivocally name each isomer is paramount. The IUPAC nomenclature system was established to create a standardized and globally recognized method for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1][2] This system is indispensable in research and development, where the accurate identification of molecules is critical for reproducibility, patentability, and regulatory compliance.

The history of IUPAC dates back to 1919, with early efforts to standardize chemical nomenclature beginning as far back as 1892 with the Geneva Nomenclature.[3] This long-standing commitment to standardization highlights the importance of a common chemical language.[3]